molecular formula C8H10BrNOS B1469416 (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine CAS No. 1310427-41-8

(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

Cat. No.: B1469416
CAS No.: 1310427-41-8
M. Wt: 248.14 g/mol
InChI Key: JPULNNSJRQZWLJ-UHFFFAOYSA-N
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Description

“(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine” is a chemical compound with the molecular formula C8H10BrNOS . It has an average mass of 248.140 Da and a monoisotopic mass of 246.966644 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,4-c]pyran ring, which is a six-membered heterocyclic ring containing sulfur and oxygen atoms .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Brominated heterocyclic precursors, such as 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, have been utilized in the synthesis of a variety of novel heterocyclic products. These compounds are synthesized through reactions with binucleophilic amines, phenylhydrazines, ortho-phenylenediamines, and ortho-aminobenzenethiol, leading to the formation of diverse heterocyclic structures with potential pharmacological activities (Hikem-Oukacha et al., 2011).

Application in Drug Discovery

The hexahydro-2H-thieno[2,3-c]pyrrole scaffold, derived from related synthetic pathways, has been proposed as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives of this bicyclic scaffold were developed based on cycloaddition reactions, demonstrating the potential to generate libraries of 3D-shaped molecules for drug discovery applications (Yarmolchuk et al., 2011).

Fluorescent Properties for Material Science

Thieno[3,2-c]pyrans, similar in structure to the compound , have been designed and synthesized, exhibiting substituent-dependent fluorescence. This attribute suggests applications in material science, particularly in the development of fluorescent materials with tunable properties for sensing and imaging technologies (Sahu et al., 2014).

Synthesis of Anticoronavirus and Antitumoral Compounds

Derivatives of structurally related thiadiazine compounds have shown promising in vitro anticoronavirus and antitumoral activities. The synthesis of these compounds from amino-hydrazinyl-triazole-thiol and various brominated precursors highlights the potential of brominated heterocyclic compounds in the development of new therapeutic agents (Jilloju et al., 2021).

Future Directions

The future directions of research on “(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine” and related compounds could involve further exploration of their antiproliferative activities and potential applications .

Properties

IUPAC Name

(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-8-5-1-2-11-7(3-10)6(5)4-12-8/h4,7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPULNNSJRQZWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CSC(=C21)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromothiophene (0.31 g, 1.5 mmol) and aminoacetaldehyde diethyl acetal (0.3 g, 2.25 mmol) were combined with 1,4-dioxane (2 mL). CF3SO3H (0.45 g, 3.0 mmol) was added and the reaction mixture was stirred at 22° C. for 2 hr at which time the mixture was made basic with 10% KOH (aq.) and the aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent removed in vacuo to afford the crude amine product.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 2
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 3
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 4
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 5
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Reactant of Route 6
(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine

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